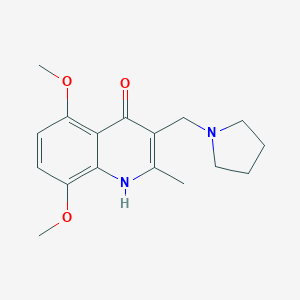

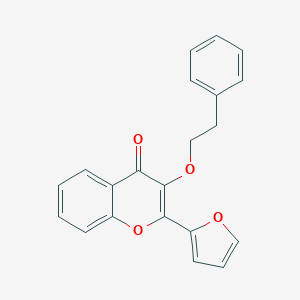

![molecular formula C19H22N4O4 B241170 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine](/img/structure/B241170.png)

1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine, also known as NPPB, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used in various studies to investigate its mechanism of action and its potential applications in medicine.

Mécanisme D'action

The mechanism of action of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine involves its ability to bind to and inhibit the activity of ion channels and transporters. It has been shown to interact with the pore-forming regions of the CFTR and NKCC1 channels, blocking the movement of ions across the cell membrane. 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine has also been shown to bind to the extracellular domains of TRP channels, preventing the influx of ions into the cell.

Biochemical and Physiological Effects:

1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to decrease the secretion of fluid and electrolytes in the airways of patients with cystic fibrosis, which is a disease characterized by the malfunction of the CFTR channel. 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine has also been shown to reduce the severity of seizures in animal models of epilepsy, possibly through its inhibition of the NKCC1 cotransporter. Additionally, 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine has been shown to inhibit the growth and migration of cancer cells, suggesting its potential as an anticancer agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine in lab experiments is its specificity for ion channels and transporters. This allows researchers to selectively modulate the activity of these proteins without affecting other cellular processes. However, one limitation of using 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine for each experiment.

Orientations Futures

There are several future directions for the study of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine. One area of research is the development of more potent and selective analogs of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine that can be used as therapeutic agents for various diseases. Another area of research is the investigation of the role of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine in the regulation of ion channels and transporters in different tissues and organs. Finally, the potential use of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine as a tool for studying the physiological and pathophysiological processes involving ion channels and transporters should be explored further.

Méthodes De Synthèse

The synthesis of 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine involves the reaction of 2-nitrophenol with acetic anhydride to form 1-(2-nitrophenoxy)acetyl chloride. This compound is then reacted with 4-(2-pyridin-2-ylethyl)piperazine to produce 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine.

Applications De Recherche Scientifique

1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine has been used in a variety of scientific studies due to its ability to modulate ion channels and transporters. It has been shown to inhibit chloride channels and transporters, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the Na+/K+/2Cl- cotransporter (NKCC1). 1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine has also been shown to inhibit the activity of the transient receptor potential (TRP) channels, which are involved in various physiological processes such as pain sensation, temperature regulation, and taste perception.

Propriétés

Formule moléculaire |

C19H22N4O4 |

|---|---|

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

2-(2-nitrophenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C19H22N4O4/c24-19(15-27-18-7-2-1-6-17(18)23(25)26)22-13-11-21(12-14-22)10-8-16-5-3-4-9-20-16/h1-7,9H,8,10-15H2 |

Clé InChI |

UWPTVOZKIFDWSH-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |

SMILES canonique |

C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

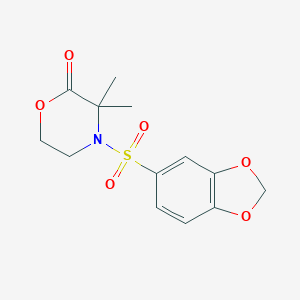

![4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241089.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one](/img/structure/B241093.png)

![6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)

![3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B241101.png)

![N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241105.png)

![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B241107.png)

![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B241110.png)

![N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241113.png)